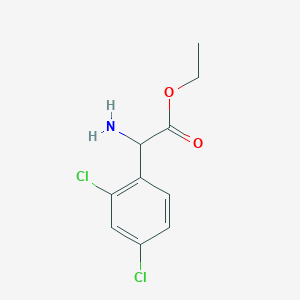

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-amino-2-(2,4-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGCPFPCVRSFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 2,4-Dichlorophenylacetic Acid Derivatives

This method involves preparing the 2,4-dichlorophenylacetic acid or ethyl ester, followed by amination at the alpha position.

Step 1: Preparation of 2,4-Dichlorophenylacetic Acid or Ester

The acid or ester is synthesized via chlorination and condensation reactions starting from cyclohexanone or 2,6-dichlorotoluene. For example, chlorination of cyclohexanone under alkaline conditions yields tetrachlorocyclohexanone, which undergoes condensation with malonic diester, followed by hydrolysis, rearrangement, and acidification to give dichlorophenylacetic acid. Subsequent esterification yields the ethyl ester form.

Step 2: Amination

Introduction of the amino group at the alpha carbon can be achieved by catalytic hydrogenation of oxime or hydrazone intermediates derived from the ester. For instance, ethyl 2-(4-oximidocyclohexenyl)acetate can be hydrogenated using palladium on carbon or Raney nickel catalysts under mild hydrogen pressure (7–8 bar) in ethanol to yield ethyl 2-amino-2-(4-aminocyclohexyl)acetate with yields around 81–82%.

Synthesis via Hydrazone Intermediate

An alternative approach involves the condensation of ethyl acetoacetate with 2,4-dichlorophenylhydrazine to form ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate. This hydrazone linkage is characteristic of the compound and facilitates further synthetic transformations. The reaction typically proceeds via a condensation reaction under controlled conditions to afford the hydrazone compound with high purity.

Wittig Reaction-Based Route

A sophisticated synthetic route starts from 1,4-cyclohexanedione, which reacts with ethyl acetate triphenylphosphonium ylide in a Wittig reaction to form ethyl 2-(4-carbonylcyclohexenyl)acetate. This intermediate is converted to the oxime derivative by reaction with hydroxylamine hydrochloride in the presence of acids such as oxalic acid or maleic acid. Subsequent catalytic hydrogenation yields ethyl 2-amino-2-(4-aminocyclohexyl)acetate with high yields and purity. The reaction conditions are mild, and the process is industrially scalable.

Comparative Data Table of Key Preparation Steps

| Step | Starting Material | Reaction Type | Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,4-Cyclohexanedione | Wittig reaction | 60–120 °C, solvents: toluene/dioxane/THF | Ethyl acetate triphenylphosphonium ylide | ~87 (ylide synthesis) | Formation of ethyl 2-(4-carbonylcyclohexenyl)acetate |

| 2 | Ethyl 2-(4-carbonylcyclohexenyl)acetate | Oxime formation | Reflux 1.5 h, solvents: acetonitrile/ethanol/dioxane | Hydroxylamine hydrochloride, oxalic/maleic/fumaric acid | 78–82 | Formation of oxime intermediate |

| 3 | Oxime intermediate | Catalytic hydrogenation | 7–8 bar H2, 10 h, ethanol solvent | Pd-C or Raney-Ni | 81–82 | Final amine product |

Industrial and Research Considerations

- The Wittig reaction-based method offers mild reaction conditions, readily available starting materials, and good yields, making it attractive for industrial scale-up.

- Catalytic hydrogenation steps require careful control of pressure and catalyst choice to optimize yield and purity.

- Hydrazone formation from ethyl acetoacetate and 2,4-dichlorophenylhydrazine provides a versatile intermediate for further synthetic modifications.

- Chlorination and condensation routes to 2,4-dichlorophenylacetic acid derivatives are well-documented and provide a robust foundation for subsequent amination.

Chemical Reactions Analysis

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is utilized in various scientific research fields:

Chemistry: It serves as a reagent or intermediate in organic synthesis and the development of new chemical compounds.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 879-48-1)

Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structure: Contains a phenoxy group instead of a phenylamino group.

- Physicochemical Properties: Higher logP (3.2) due to the non-polar phenoxy moiety.

- Applications : Used as a herbicide precursor; the ketone group enhances metabolic stability .

Dichlorophenyl Derivatives

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9)

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 320423-00-5)

- Structure : Incorporates a trioxoimidazolidinyl group, increasing molecular complexity.

- Biological Activity: Exhibits antifungal properties due to the imidazolidinone ring, which enhances target binding in fungal cytochrome P450 enzymes .

Halogenated Analogs

Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

- Structure : Fluorine substituents replace chlorines; includes a hydrazone group.

- Crystallography : Planar geometry confirmed via X-ray diffraction (R factor = 0.065), with hydrogen bonding influencing crystal packing .

- Applications : Less electronegative than chlorine analogs, reducing oxidative metabolic degradation .

Imazalil (ISO Name)

- Structure : 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole.

- Applications : Broad-spectrum fungicide; the imidazole ring and propenyloxy group enhance systemic activity and soil mobility .

Comparative Data Table

*Calculated using ChemAxon software.

Key Research Findings

Synthetic Accessibility: this compound is synthesized in moderate yields (60–70%) via acid-catalyzed esterification, but scalability is hindered by side reactions like hydrazone formation .

Structural Influence on Bioactivity: Dichlorinated analogs (e.g., Imazalil) show enhanced antifungal activity compared to mono-chlorinated derivatives due to improved membrane permeability .

Metabolic Stability: Amino-ester derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit slower hepatic hydrolysis, extending half-life in vivo .

Biological Activity

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its amine and ester functional groups, which contribute to its reactivity and biological properties. The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetate in the presence of a suitable catalyst. Various synthetic methodologies have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Biological Activities

This compound exhibits a range of biological activities, as summarized in the following table:

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

- Antioxidant Properties : Research indicated that the compound effectively scavenged free radicals in vitro, showcasing its potential as an antioxidant agent. This property is crucial for preventing oxidative stress-related diseases .

- Antidiabetic Effects : In a pharmacological evaluation, this compound was found to inhibit key enzymes involved in carbohydrate metabolism (α-amylase and α-glucosidase), suggesting its utility in managing diabetes .

- Anticancer Activity : The compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

- Anti-inflammatory Effects : this compound demonstrated significant anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate, and how can reaction progress be monitored experimentally?

- Methodology : The compound is synthesized via acid-catalyzed esterification. For example, refluxing 2,4-dichlorophenylacetic acid in ethanol with sulfuric acid for 6–8 hours under controlled conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/n-hexane (3:7) as the solvent system . Post-synthesis, purification involves solvent removal under reduced pressure and recrystallization.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodology : Use H NMR and C NMR to confirm the ester and aromatic protons. The 2,4-dichlorophenyl group will show distinct splitting patterns in the aromatic region. Mass spectrometry (MS) can validate the molecular ion peak (M) at m/z 277.1 (CHClNO). X-ray crystallography is recommended for absolute configuration confirmation, as demonstrated for analogous dichlorophenyl derivatives .

Q. How can solubility and stability issues be addressed during purification?

- Methodology : Due to potential low solubility in polar solvents, gradient recrystallization using ethanol/water mixtures is advised. Stability under acidic conditions should be verified via pH-controlled experiments. For hygroscopic samples, storage under inert gas (e.g., N) in desiccators is critical .

Advanced Research Questions

Q. What strategies optimize yield and enantiomeric purity in the synthesis of this compound?

- Methodology : Employ chiral catalysts (e.g., L-proline derivatives) during the esterification step to enhance enantioselectivity. Reaction parameters (temperature, solvent polarity) should be systematically varied and analyzed via HPLC with a chiral stationary phase (CSP) to quantify enantiomeric excess (ee) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Perform molecular docking studies using software like AutoDock Vina to assess binding affinity to target receptors (e.g., fungal CYP51 for antifungal activity). Density Functional Theory (DFT) calculations can optimize the geometry and electronic properties of derivatives, correlating with experimental bioassay results .

Q. What analytical approaches resolve contradictions in reported spectral data for this compound?

- Methodology : Cross-validate NMR and MS data with literature using databases like PubChem or Reaxys. For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to assign signals definitively. Reproduce synthesis under standardized conditions to isolate batch-specific impurities .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, Cl···Cl contacts). Compare lattice parameters (space group, unit cell dimensions) with thermal analysis (DSC/TGA) to correlate crystallinity with melting points and stability .

Q. What derivatization methods enhance the biological activity of this compound?

- Methodology : Introduce substituents at the amino group (e.g., acyl or sulfonyl groups) via nucleophilic substitution. Evaluate antimicrobial activity against Gram-positive/negative bacteria using broth microdilution assays (CLSI guidelines). Structure-activity relationships (SAR) can guide further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.